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Abstract
G protein-coupled receptor 35 (GPR35) has emerged as a promising therapeutic target for a

range of diseases, including inflammatory bowel disease, metabolic disorders, and pain.

Initially classified as an orphan receptor, the discovery of endogenous and synthetic ligands

has propelled research into its complex signaling mechanisms. A key finding is the existence of

biased agonism, where ligands can preferentially activate either G protein-dependent or β-

arrestin-mediated signaling pathways, leading to distinct cellular responses. This guide

provides an in-depth overview of the discovery of GPR35 biased agonism, presenting

quantitative data for key agonists, detailed experimental protocols for their characterization,

and visual representations of the associated signaling pathways and experimental workflows.

Understanding and harnessing GPR35 biased agonism holds the potential for developing novel

therapeutics with improved efficacy and reduced side effects.

Introduction to GPR35 and Biased Agonism
G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are

the targets of a significant portion of modern pharmaceuticals. Their signaling versatility is, in

part, due to the phenomenon of biased agonism, also known as functional selectivity.[1][2] This

concept deviates from the traditional view of agonists as simple "on" switches and proposes

that ligands can stabilize distinct receptor conformations, leading to the preferential activation

of specific downstream signaling pathways.
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GPR35, a class A GPCR, is expressed in various tissues, including the gastrointestinal tract,

immune cells, and the central nervous system. Its activation has been linked to both pro- and

anti-inflammatory effects, highlighting the complexity of its signaling. GPR35 is known to couple

to multiple G protein subtypes, primarily Gαi/o and Gα12/13, as well as engaging β-arrestin

proteins.[3][4] This multiplicity of signaling partners makes GPR35 a prime candidate for the

discovery and exploitation of biased agonism.

GPR35 Signaling Pathways
GPR35 activation initiates a cascade of intracellular events through two principal signaling

arms: G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling: Upon agonist binding, GPR35 catalyzes the exchange of

GDP for GTP on the associated Gα subunit, leading to the dissociation of the Gα and Gβγ

subunits.

Gαi/o Pathway: Activation of the Gαi/o pathway typically leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Gα12/13 Pathway: The Gα12/13 pathway activation is often associated with the regulation

of the Rho family of small GTPases, influencing cytoskeletal rearrangement and cell

migration. Activation of Gα13 is a notable signaling event for GPR35.[3][4]

Calcium Mobilization: GPR35 activation can also lead to an increase in intracellular

calcium concentration, a common downstream effect of Gq-coupled receptors, although

GPR35's direct coupling to Gq is less established. This calcium signal can be a result of

promiscuous G protein coupling in heterologous expression systems or crosstalk from

other pathways.[5][6]

β-Arrestin-Dependent Signaling: Agonist-induced phosphorylation of GPR35 by G protein-

coupled receptor kinases (GRKs) promotes the recruitment of β-arrestin proteins (β-arrestin

1 and 2). β-arrestins not only mediate receptor desensitization and internalization but also

act as scaffolds for various signaling proteins, initiating G protein-independent signaling

cascades, such as the activation of mitogen-activated protein kinases (MAPKs).

The following diagram illustrates the major signaling pathways associated with GPR35

activation.
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Caption: GPR35 Signaling Pathways. Max Width: 760px.

Quantitative Analysis of GPR35 Biased Agonists
The discovery of biased agonism at GPR35 has been facilitated by the development of specific

assays that can independently quantify G protein and β-arrestin pathway activation. The

following tables summarize the quantitative data for several key GPR35 agonists, highlighting

their biased signaling profiles. It is important to note that direct comparison of absolute potency

and efficacy values across different studies and assay formats should be done with caution due

to variations in experimental conditions.

Table 1: Potency (EC50/pEC50) of GPR35 Agonists in β-Arrestin Recruitment Assays
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Agonist Species Assay Type EC50 / pEC50 Reference

Zaprinast Human BRET
pEC50 = 5.42 ±

0.07
[3]

Rat BRET
pEC50 = 7.13 ±

0.16
[3]

Kynurenic Acid Human BRET - (low potency) [3]

Rat BRET
pEC50 = 4.18 ±

0.06
[3]

Lodoxamide Human
AP-TGFα

Shedding
EC50 = 1 nM [7]

Pamoic Acid Human
AP-TGFα

Shedding
EC50 = 9 nM [7]

Ellagic Acid Human Tango
EC50 = 2.96 ±

0.21 µM
[8]

Cromolyn

Disodium
Human

β-arrestin-2

interaction
pEC50 = 5.12 [9]

Rat
β-arrestin-2

interaction
pEC50 = 5.36 [9]

Dicumarol Human
β-arrestin-2

interaction
pEC50 = 5.90 [9]

Rat
β-arrestin-2

interaction
pEC50 = 5.70 [9]

Table 2: Potency (EC50) of GPR35 Agonists in G Protein-Mediated Signaling Assays
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Agonist Species Assay Type EC50 Reference

Zaprinast Rat
Calcium

Mobilization
16 nM [5]

Human
Calcium

Mobilization
840 nM [5]

Kynurenic Acid Human

Calcium

Mobilization

(Aequorin)

39 µM [6]

Mouse

Calcium

Mobilization

(Aequorin)

11 µM [6]

Rat

Calcium

Mobilization

(Aequorin)

7 µM [6]

Ellagic Acid Human

Dynamic Mass

Redistribution

(DMR)

0.11 ± 0.02 µM [8]

These tables illustrate that the potency of GPR35 agonists can vary significantly not only

between species but also between different signaling readouts, a hallmark of biased agonism.

For instance, zaprinast shows much higher potency in rat GPR35-mediated β-arrestin

recruitment and calcium mobilization compared to human GPR35.[3][5]

Experimental Protocols for Studying GPR35 Biased
Agonism
The characterization of GPR35 biased agonists relies on a suite of cell-based assays. The

following sections provide detailed methodologies for key experiments.

β-Arrestin Recruitment Assays
The BRET assay is a proximity-based assay that measures the interaction between two

proteins tagged with a luciferase (energy donor) and a fluorescent protein (energy acceptor).
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Agonist-induced recruitment of β-arrestin to GPR35 brings the donor and acceptor into close

proximity, resulting in an increase in the BRET signal.

Experimental Protocol:

Constructs:

GPR35 is C-terminally tagged with a BRET acceptor (e.g., eYFP or Venus).

β-arrestin-2 is N-terminally tagged with a BRET donor (e.g., Renilla luciferase, Rluc).

Cell Culture and Transfection:

HEK293T cells are cultured in DMEM supplemented with 10% FBS.

Cells are transiently co-transfected with the GPR35-acceptor and β-arrestin-donor

constructs using a suitable transfection reagent (e.g., PEI).

Assay Procedure:

24 hours post-transfection, cells are seeded into 96-well white, clear-bottom plates.

48 hours post-transfection, the growth medium is replaced with HBSS.

The luciferase substrate (e.g., coelenterazine h) is added to each well to a final

concentration of 5 µM.

Immediately after substrate addition, baseline luminescence and fluorescence readings

are taken using a BRET-compatible plate reader.

Agonists are added at various concentrations, and readings are taken again.

The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

The Tango™ assay is a transcriptional reporter assay that measures β-arrestin recruitment. In

this system, GPR35 is fused to a transcription factor, and β-arrestin is fused to a protease.

Agonist-induced interaction brings the protease close to the receptor, leading to the cleavage
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and release of the transcription factor, which then drives the expression of a reporter gene

(e.g., β-lactamase).

Experimental Protocol (for Tango™ GPR35-bla U2OS Cells):

Cell Handling:

Tango™ GPR35-bla U2OS cells are cultured in McCoy's 5A medium supplemented with

10% dialyzed FBS, NEAA, HEPES, sodium pyruvate, and penicillin/streptomycin.

Agonist Assay:

Cells are harvested and seeded into 384-well black-wall, clear-bottom plates at a density

of 10,000 cells per well in Assay Medium.

Agonist solutions are prepared and added to the cells.

The plates are incubated for 5 hours at 37°C in a 5% CO2 incubator.

Substrate Loading and Detection:

LiveBLAzer™-FRET B/G Substrate is prepared according to the manufacturer's

instructions.

The substrate mixture is added to each well.

The plates are incubated for 2 hours at room temperature in the dark.

Fluorescence is read on a fluorescence plate reader with excitation at 409 nm and

emission detection at 460 nm and 530 nm.

The ratio of blue to green fluorescence indicates the level of β-lactamase activity and,

consequently, β-arrestin recruitment.

G Protein Activation Assays
This assay measures changes in intracellular calcium concentration upon GPCR activation. It is

a common readout for Gq-coupled receptors but can also be used for other GPCRs by co-
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expressing promiscuous G proteins (e.g., Gα16) or chimeric G proteins.

Experimental Protocol:

Cell Preparation:

HEK293 cells are transiently or stably expressing GPR35 (and potentially a promiscuous

G protein).

Cells are seeded into 96- or 384-well black-wall, clear-bottom plates and grown to

confluence.

Dye Loading:

The growth medium is removed, and cells are incubated with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1

hour at 37°C.

FLIPR Measurement:

The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument.

A baseline fluorescence reading is taken.

Agonist solutions are added to the wells by the integrated pipettor.

Fluorescence changes are monitored in real-time.

The increase in fluorescence intensity corresponds to the increase in intracellular calcium

concentration.

Experimental and Logical Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a typical

experimental workflow for identifying and characterizing GPR35 biased agonists, and the

logical relationship of biased agonism.
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Caption: Experimental Workflow for GPR35 Biased Agonist Discovery. Max Width: 760px.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b10855115?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GPR35 Receptor

G-Protein Activation

   

β-Arrestin Recruitment

   

Balanced AgonistG-Protein Biased Agonist

Strongly ActivatesWeakly/No Activation

β-Arrestin Biased Agonist

Weakly/No ActivationStrongly Activates

Click to download full resolution via product page

Caption: Logical Relationship of GPR35 Biased Agonism. Max Width: 760px.

Implications and Future Directions
The discovery of biased agonism at GPR35 has profound implications for drug development.

By selectively targeting either the G protein or β-arrestin pathways, it may be possible to

develop therapeutics that maximize the desired therapeutic effects while minimizing unwanted

side effects. For example, a G protein-biased agonist might be beneficial in conditions where

modulating second messenger levels is the primary goal, while a β-arrestin-biased agonist

could be advantageous for its role in receptor internalization and MAPK signaling.

Future research in this area will likely focus on:

Discovery of more potent and selective biased agonists: High-throughput screening

campaigns coupled with sophisticated secondary assays are needed to identify novel

chemical scaffolds with distinct biased profiles.

Elucidation of the structural basis of biased agonism: Cryo-electron microscopy and other

structural biology techniques can provide insights into how different ligands stabilize unique

receptor conformations.

Translating in vitro findings to in vivo models: It is crucial to validate the physiological

consequences of GPR35 biased agonism in relevant animal models of disease.
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Understanding the role of GPR35 isoforms: Different splice variants of GPR35 exist, and

they may exhibit distinct signaling properties and ligand sensitivities.

In conclusion, the study of GPR35 biased agonism is a rapidly evolving field with significant

potential to advance our understanding of GPCR signaling and to deliver a new generation of

targeted therapies. This guide provides a foundational understanding of the core concepts,

data, and experimental approaches for researchers and drug developers entering this exciting

area of pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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